

Benchmarking the performance of N-Phthaloyl-DL-methionine in specific research applications

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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

Cat. No.: B185324

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Performance Benchmarking of N-Phthaloyl-DL-methionine in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-Phthaloyl-DL-methionine**'s performance in key research applications, specifically in its role as a protecting group in peptide synthesis and as a substrate for the chiral resolution of DL-methionine. The information is intended to assist researchers in selecting the appropriate methodologies and reagents for their specific needs.

N-Phthaloyl-methionine in Peptide Synthesis: A Comparative Overview

The selection of an appropriate N-terminal protecting group is critical for the successful synthesis of peptides. This section compares the performance of the phthaloyl (Phth) group for methionine protection against the more commonly used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Data Presentation: Comparison of N-Protecting Groups for Methionine



Feature	Phthaloyl (Phth)	Boc (tert- Butoxycarbonyl)	Fmoc (9- Fluorenylmethylox ycarbonyl)	
Protection Chemistry	Forms a stable cyclic imide with the primary amine.	Forms a carbamate.	Forms a carbamate.	
Deprotection Conditions	Harsh: Typically requires hydrazinolysis (e.g., hydrazine hydrate in refluxing ethanol).[1]	Mild Acidolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3]	Mild Basicity: Typically 20% piperidine in dimethylformamide (DMF).[2][3]	
Orthogonality	Not readily orthogonal with standard side-chain protecting groups used in Boc or Fmoc strategies.	Orthogonal to Fmoc and many other protecting groups. Side-chain protecting groups are typically benzyl-based and removed by strong acid (e.g., HF).[2]	Orthogonal to Boc and acid-labile side-chain protecting groups (e.g., tBu, Trt).[2][4]	
Methionine Side- Chain Issues	The robust nature of the phthaloyl group offers good protection during coupling steps. However, the harsh deprotection can lead to side reactions if not carefully controlled.	Methionine is prone to S-alkylation (tert-butylation) during TFA cleavage.[5][6][7]	Methionine is susceptible to oxidation. The use of scavengers during cleavage is often necessary.[6][8][9]	
Compatibility with SPPS	Generally not suitable for standard solid-phase peptide synthesis (SPPS) due to the harsh deprotection conditions that can	Well-established for SPPS.	The most commonly used protecting group for SPPS due to the mild deprotection conditions.[2][10]	



	cleave the peptide from the resin.		
Racemization Risk	The phthaloyl group is known to be effective in preventing racemization of the protected amino acid. [1]	Low risk of racemization during coupling when appropriate activating agents are used.	Low risk of racemization.
Key Advantage	High stability of the protected amino acid.	Well-understood chemistry with a vast library of available derivatives.	Mild deprotection allows for the synthesis of sensitive peptide sequences.[2]
Key Disadvantage	Harsh deprotection conditions limit its applicability, especially in SPPS.[1]	Requires strong acid for final cleavage, which can be detrimental to sensitive peptides.[2]	The Fmoc group is base-labile, which can be a limitation for certain chemical modifications.

Experimental Protocols

Protocol 1: Deprotection of N-Phthaloyl-methionine (Hydrazinolysis)

- Dissolution: Dissolve N-Phthaloyl-methionine in ethanol.
- Addition of Hydrazine: Add hydrazine hydrate to the solution.
- Reflux: Heat the mixture to reflux for 2-4 hours.
- Work-up: After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct.
- Isolation: Filter the mixture and recover the methionine from the filtrate, typically after neutralization and crystallization.

Protocol 2: Standard Boc Deprotection in SPPS



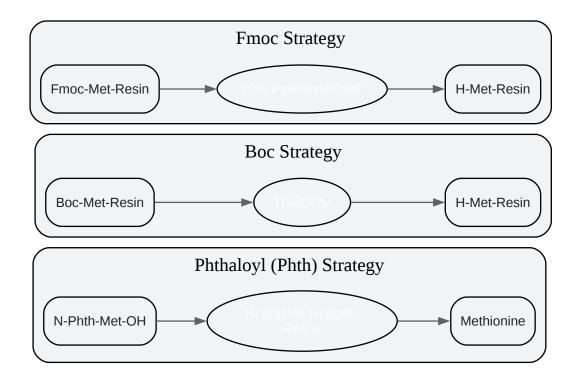
- Resin Swelling: Swell the Boc-Met-resin in an appropriate solvent like dichloromethane (DCM).
- Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
- Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM.
- Final Washes: Wash the resin again with DCM and then with the solvent to be used for the next coupling step (e.g., DMF).

Protocol 3: Standard Fmoc Deprotection in SPPS

- Resin Swelling: Swell the Fmoc-Met-resin in dimethylformamide (DMF).
- Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
- Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.
- Readiness for Coupling: The resin is now ready for the next amino acid coupling step.

Mandatory Visualization





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Deprotection workflows for Phth, Boc, and Fmoc protected methionine.

Chiral Resolution of N-Phthaloyl-DL-methionine

The separation of enantiomers from a racemic mixture is a crucial step in the synthesis of optically pure compounds for pharmaceutical and research purposes. Enzymatic resolution is a powerful technique for this purpose. This section compares the enzymatic hydrolysis of **N-Phthaloyl-DL-methionine** with other N-acylated methionine derivatives.

Data Presentation: Comparison of Substrates for Enzymatic Resolution of DL-Methionine



Substrate	Enzyme Class	Typical Reaction Conditions	Enantiosele ctivity	Advantages	Disadvanta ges
N-Phthaloyl- DL- methionine	Lipase, Esterase[11]	Aqueous buffer, often with an organic co- solvent, pH 7- 8, 30-40°C.	Potentially high, dependent on the specific enzyme.	The phthaloyl group can be introduced efficiently. The unreacted enantiomer is easily recovered.	Limited published data on specific enzyme performance for this substrate.
N-Acetyl-DL- methionine	Acylase	Aqueous solution, pH 7-8, 37°C. Often requires a metal cofactor (e.g., Co²+).	Generally high for the L- enantiomer.	Well- established industrial process. High yields and optical purity are achievable.	The acetyl group may not be as readily introduced as the phthaloyl group.
DL- methionine methyl ester	Lipase, Protease[12]	Biphasic system (organic solvent/aque ous buffer), pH 7-8, 30- 50°C.	Variable, highly dependent on the enzyme and reaction conditions.	Direct use of the ester without N- protection.	Risk of non- enzymatic hydrolysis. The separation of the product acid from the unreacted ester can be challenging.

Experimental Protocols

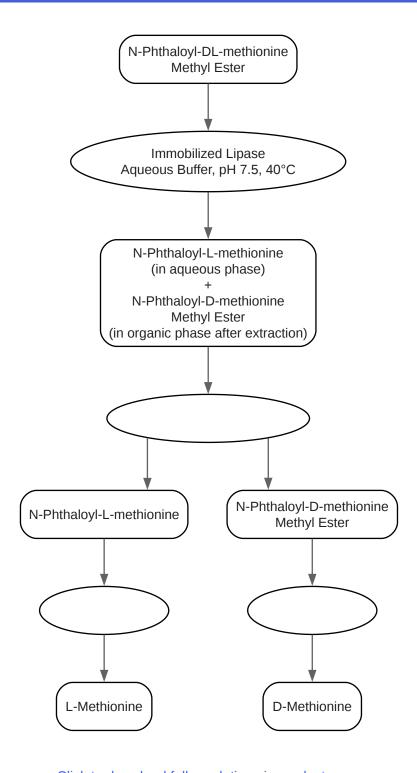
Protocol 4: Lipase-Catalyzed Resolution of N-Phthaloyl-DL-methionine Methyl Ester



- Substrate Preparation: Synthesize N-Phthaloyl-DL-methionine methyl ester from N-Phthaloyl-DL-methionine.
- Reaction Setup: Suspend the N-Phthaloyl-DL-methionine methyl ester in a phosphate buffer (pH 7.5). Add an immobilized lipase (e.g., Lipozyme RM IM).[11]
- Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by HPLC.
- Reaction Quench: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
- Separation: Acidify the aqueous solution to precipitate the N-Phthaloyl-L-methionine. Extract the unreacted N-Phthaloyl-D-methionine methyl ester with an organic solvent (e.g., ethyl acetate).
- Deprotection: Deprotect the separated enantiomers using hydrazinolysis (as in Protocol 1) to obtain L-methionine and D-methionine.

Mandatory Visualization





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Workflow for the enzymatic resolution of **N-Phthaloyl-DL-methionine**.

In summary, **N-Phthaloyl-DL-methionine** presents a highly stable protected form of methionine. While its application in standard solid-phase peptide synthesis is limited by the harsh deprotection conditions, its stability can be advantageous in specific solution-phase



syntheses. For chiral resolution, the use of **N-Phthaloyl-DL-methionine** esters with lipases offers a promising and potentially efficient alternative to traditional acylase-based methods, warranting further investigation and optimization for specific applications.

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